molecular formula C9H10BrNO B12824764 1-(4-(Aminomethyl)phenyl)-2-bromoethanone

1-(4-(Aminomethyl)phenyl)-2-bromoethanone

Cat. No.: B12824764
M. Wt: 228.09 g/mol
InChI Key: IXXZOTJGTQSFOS-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)-2-bromoethanone is an organic compound that features a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2-bromoethanone typically involves the bromination of 1-(4-(Aminomethyl)phenyl)ethanone. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the alpha position relative to the carbonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2-bromoethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted ethanones.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 1-(4-(Aminomethyl)phenyl)ethanol.

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)-2-bromoethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: Used as a building block for more complex molecules in synthetic organic chemistry.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-2-bromoethanone involves its interaction with biological molecules. The bromine atom can participate in electrophilic reactions, while the aminomethyl group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-(Aminomethyl)phenyl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-phenylethanone: Lacks the aminomethyl group, reducing its potential for hydrogen bonding and ionic interactions.

Uniqueness: 1-(4-(Aminomethyl)phenyl)-2-bromoethanone is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in both synthetic and biological applications.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-bromoethanone

InChI

InChI=1S/C9H10BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5-6,11H2

InChI Key

IXXZOTJGTQSFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)CBr

Origin of Product

United States

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